molecular formula C26H27Cl2N2NaO6S4 B13821784 5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt

5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt

Cat. No.: B13821784
M. Wt: 685.7 g/mol
InChI Key: KDMFYPGMNYJKCG-UHFFFAOYSA-M
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Description

5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide, inner salt, sodium salt is a complex organic compound. It belongs to the class of benzothiazolium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes multiple benzothiazole rings and sulfobutyl groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide, inner salt, sodium salt typically involves a multi-step process. The initial step often includes the preparation of the benzothiazole core, which is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde. Subsequent steps involve the introduction of the chloro and sulfobutyl groups through various substitution reactions. The final step includes the formation of the benzothiazolium salt by reacting the intermediate with sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide, inner salt, sodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as amines or thiols; reactions are often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols. Substitution reactions typically result in the formation of new benzothiazole derivatives with varied functional groups.

Scientific Research Applications

5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide, inner salt, sodium salt has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological systems, particularly in the investigation of enzyme interactions and cellular processes.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its unique chromophoric properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide, inner salt, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction mechanisms that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure with similar core properties but lacking the additional functional groups.

    2-Aminothiophenol: A precursor in the synthesis of benzothiazole derivatives.

    Sulforhodamine B: A dye with similar chromophoric properties but different structural features.

Uniqueness

5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide, inner salt, sodium salt is unique due to its complex structure, which imparts distinct chemical and physical properties. The presence of multiple benzothiazole rings and sulfobutyl groups enhances its reactivity and makes it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C26H27Cl2N2NaO6S4

Molecular Weight

685.7 g/mol

IUPAC Name

sodium;4-[(2Z)-5-chloro-2-[(E)-3-[5-chloro-3-(4-sulfonatobutyl)-1,3-benzothiazol-3-ium-2-yl]-2-methylprop-2-enylidene]-1,3-benzothiazol-3-yl]butane-1-sulfonate

InChI

InChI=1S/C26H28Cl2N2O6S4.Na/c1-18(14-25-29(10-2-4-12-39(31,32)33)21-16-19(27)6-8-23(21)37-25)15-26-30(11-3-5-13-40(34,35)36)22-17-20(28)7-9-24(22)38-26;/h6-9,14-17H,2-5,10-13H2,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1

InChI Key

KDMFYPGMNYJKCG-UHFFFAOYSA-M

Isomeric SMILES

C/C(=C\C1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(=CC1=[N+](C2=C(S1)C=CC(=C2)Cl)CCCCS(=O)(=O)[O-])C=C3N(C4=C(S3)C=CC(=C4)Cl)CCCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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